[1-({[(4-Chlorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid
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Overview
Description
[1-({[(4-Chlorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid is a chemical compound with the molecular formula C15H20ClNO4S and a molecular weight of 345.85 g/mol . This compound is characterized by the presence of a cyclohexyl ring, a chlorophenyl group, and a sulfonylamino moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-({[(4-Chlorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid typically involves the reaction of cyclohexylacetic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common in industrial settings to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[1-({[(4-Chlorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-({[(4-Chlorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules through further functionalization .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its sulfonylamino group is of particular interest due to its ability to form stable complexes with proteins and enzymes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest it may act as a precursor for drug development, particularly in designing anti-inflammatory and analgesic agents.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [1-({[(4-Chlorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
[1-({[(4-Bromophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid: Similar structure but with a bromine atom instead of chlorine.
[1-({[(4-Methylphenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of [1-({[(4-Chlorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid lies in its chlorophenyl group, which imparts distinct reactivity and interaction profiles compared to its analogs. This makes it a valuable compound for specific applications where the presence of a chlorine atom is advantageous .
Properties
IUPAC Name |
2-[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclohexyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4S/c16-12-4-6-13(7-5-12)22(20,21)17-11-15(10-14(18)19)8-2-1-3-9-15/h4-7,17H,1-3,8-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRBTYSULFFZLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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